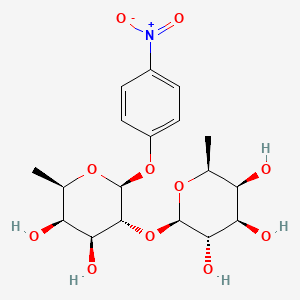
p-Nitrophenyl 2-O-beta-L-fucopyranosyl-beta-D-fucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is a chromogenic substrate used in various biochemical assays. It is particularly known for its role in determining the activity of carbohydrate-active enzymes, such as α-fucosidases . This compound is characterized by its ability to release a yellow-colored product upon enzymatic hydrolysis, making it a valuable tool in enzyme kinetics and activity studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside typically involves the glycosylation of 4-nitrophenol with a fucopyranosyl donor. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions . The reaction proceeds through the formation of a glycosidic bond between the fucopyranosyl moiety and the 4-nitrophenyl group.
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are not widely documented, the general approach involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-fucosidases. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and fucose .
Common Reagents and Conditions
Reagents: α-fucosidases, water
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature
Major Products Formed
The major products formed from the hydrolysis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are 4-nitrophenol and fucose .
科学研究应用
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate in kinetic studies of α-fucosidases, allowing researchers to measure enzyme activity and determine kinetic parameters.
Biochemical Assays: The compound is used in various biochemical assays to detect and quantify the activity of carbohydrate-active enzymes in biological samples.
Medical Research: It is employed in studies related to lysosomal storage disorders, where α-fucosidase activity is a key factor.
Industrial Applications: The compound is used in the development of diagnostic kits and tools for enzyme activity measurement.
作用机制
The mechanism of action of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside involves its hydrolysis by α-fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and fucose . The released 4-nitrophenol can be quantitatively measured due to its yellow color, providing a direct indication of enzyme activity .
相似化合物的比较
Similar Compounds
4-Nitrophenyl α-L-fucopyranoside: Another chromogenic substrate used for similar enzyme assays.
p-Nitrophenyl β-D-glucopyranoside: Used in assays for β-glucosidase activity.
p-Nitrophenyl α-D-galactopyranoside: Used in assays for α-galactosidase activity.
Uniqueness
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is unique due to its specific application in α-fucosidase activity assays. Its ability to release a chromogenic product upon hydrolysis makes it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
84730-06-3 |
|---|---|
分子式 |
C18H25NO11 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO11/c1-7-11(20)13(22)15(24)17(27-7)30-16-14(23)12(21)8(2)28-18(16)29-10-5-3-9(4-6-10)19(25)26/h3-8,11-18,20-24H,1-2H3/t7-,8+,11+,12-,13+,14-,15-,16+,17+,18-/m0/s1 |
InChI 键 |
IMMUEIZBKJXZQW-COWVQSDMSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)

![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)

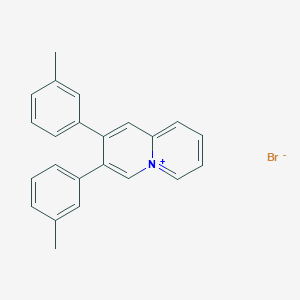
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
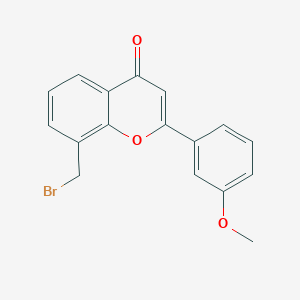
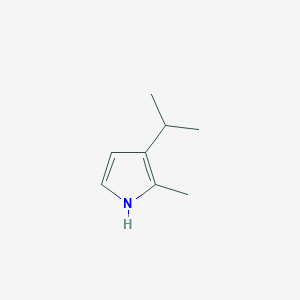

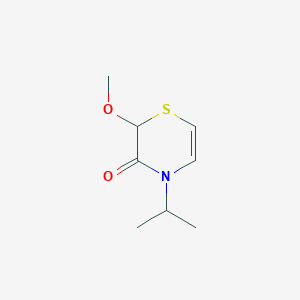
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
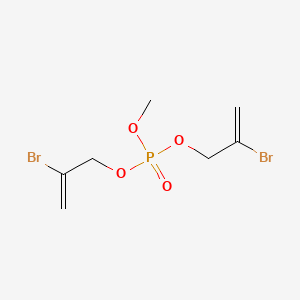
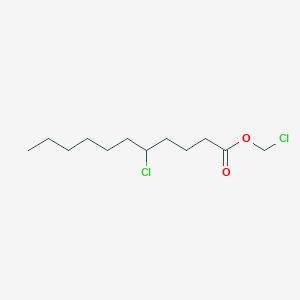
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
